molecular formula C20H18ClNO4 B592009 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester CAS No. 1568-36-1

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

Cat. No.: B592009
CAS No.: 1568-36-1
M. Wt: 371.817
InChI Key: FCUJVRMNWKBRIU-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester ( 1568-36-1) is a high-purity methyl ester derivative of indomethacin-related compounds, with a molecular formula of C20H18ClNO4 and a molecular weight of 371.81 . This compound is structurally analogous to Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) and a well-known cyclooxygenase (COX) inhibitor . As a synthetic intermediate, it provides researchers with a crucial precursor for the preparation of varied N1-acylated indole alkanoic acids, which are of significant interest in medicinal chemistry and drug discovery . The methyl ester functional group protects the carboxylic acid moiety, allowing for more straightforward purification and handling in organic synthesis before a final hydrolysis step to generate the active acid. Such compounds are integral to probing structure-activity relationships (SAR), particularly the effects of modifications at the C2, C5, and N1 positions of the indole ring on biological activity . Research applications include the development of novel anti-inflammatory agents and the investigation of 'off-target' effects for diseases such as cancer and allergic conditions . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. References: The chemical data and structure for this compound are verified by supplier documentation . The background on the pharmacological significance and synthesis of related N-acyl indole acetic acids is supported by peer-reviewed scientific literature . The properties of the parent compound, Indomethacin, are documented by the NIST Chemistry WebBook .

Properties

IUPAC Name

methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)7-8-18(17)22(12)20(24)13-5-4-6-14(21)9-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUJVRMNWKBRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC(=CC=C3)Cl)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

  • Reagents : H₂SO₄ (catalytic) in excess methanol.

  • Conditions : Reflux at 65°C for 12 hours.

  • Yield : 75–85% after recrystallization.

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Advantage : Avoids racemization of acid-sensitive groups.

Purification and Isolation

Crude product purification involves:

  • Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted reagents.

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

  • Recrystallization : Ethanol-water mixtures yield white crystalline product.

Purity metrics :

  • HPLC : >98% purity with C18 column (acetonitrile/water gradient).

  • Melting point : 142–144°C (uncorrected).

Process Optimization Challenges

Competing Reactions

  • O-acylation vs. N-acylation : Controlled by steric hindrance and base strength.

  • Ester hydrolysis : Minimized by avoiding aqueous workup post-esterification.

Scalability Considerations

  • Batch size limitations : Exothermic acylation requires slow reagent addition in >100 g batches.

  • Solvent recovery : DMF is recycled via distillation (bp 153°C).

Alternative Synthetic Routes

One-Pot Indole Acylation-Esterification

A novel approach combines indole formation and acylation in DMF at 100°C, reducing steps but requiring stringent temperature control.

Enzymatic Esterification

Lipase-mediated transesterification (e.g., Candida antarctica Lipase B) achieves 60% yield under mild conditions (pH 7, 40°C).

Analytical Validation

Key characterization data :

TechniqueData
HRMS m/z 371.0812 [M+H]⁺ (calc. 371.0815)
¹³C NMR 172.8 ppm (ester carbonyl)
XRD Monoclinic crystal system, P2₁/c space group

Industrial-Scale Adaptations

Pharmaceutical manufacturers employ:

  • Continuous flow reactors : For acylation (residence time 30 min at 50°C).

  • Green chemistry : Ionic liquids replace DMF, reducing environmental impact .

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates, binding to active sites and modulating biological activity. The chlorobenzoyl and methoxy groups enhance its binding affinity and specificity, influencing pathways related to inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid)

  • Structure : Differs by a 4-chlorobenzoyl group and a free carboxylic acid at the 3-position (vs. methyl ester in the target compound) .
  • Activity: Potent non-selective cyclooxygenase (COX) inhibitor (IC₅₀ = 0.1 µM for COX-1/2), widely used as an NSAID .
  • Physicochemical Properties : Lower solubility in water compared to ester derivatives due to the carboxylic acid group .

Acemetacin (Carboxymethyl Ester of Indomethacin)

  • Structure : 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester .
  • Key Differences :
    • Carboxymethyl ester group enhances solubility compared to indomethacin.
    • Prodrug designed for improved bioavailability, hydrolyzed in vivo to release indomethacin .

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

  • Structure : Chlorine at the 2-position of the benzoyl ring (vs. 3-position in the target compound) .
  • Molecular Weight: 371.81 (C₂₀H₁₈ClNO₄), lower due to one fewer chlorine atom .
  • Implications : Altered electronic and steric effects may reduce COX affinity compared to 3- or 4-chloro derivatives.

Ortho-Carbaborane Derivatives of Indomethacin

  • Structure : Carbaborane (closo-dodecaborane) replaces the benzoyl or acetic acid group (e.g., 1-(1-carboxy-carbaboranyl)-5-methoxy-2-methylindole-3-acetic acid tert-butyl ester) .
  • Activity : Retain COX-2 selectivity (IC₅₀ < 50 nM) with reduced gastrointestinal toxicity due to altered lipophilicity and metabolism .

Indomethacin Farnesil (3,7,11-Trimethyldodeca-2,6,10-trien-1-yl Ester)

  • Structure : Bulky farnesyl ester group replaces the methyl ester .
  • Properties : Increased lipophilicity enhances tissue penetration and prolongs half-life, acting as a prodrug .

1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 4-Methoxyphenyl Ester

  • Structure : 4-Methoxyphenyl ester instead of methyl ester .
  • Activity : COX-2 selective inhibitor (IC₅₀ = 40 nM vs. >66 µM for COX-1), demonstrating ester modifications can enhance selectivity .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Chlorobenzoyl Position Ester/Acid Group Molecular Weight Key Activity/Use
Target Compound 3-Chloro Methyl ester 406.26 Intermediate for indomethacin impurity
Indomethacin 4-Chloro Carboxylic acid 357.79 Non-selective COX inhibitor
Acemetacin 4-Chloro Carboxymethyl ester 415.81 Prodrug of indomethacin
1-(2-Chlorobenzoyl)-... Methyl Ester 2-Chloro Methyl ester 371.81 Structural analog
Indomethacin Farnesil 4-Chloro Farnesyl ester 627.31 Prodrug with enhanced lipophilicity
4-Methoxyphenyl Ester Derivative 4-Chloro 4-Methoxyphenyl ester 463.92 COX-2 selective inhibitor (IC₅₀ = 40 nM)

Implications of Substituent Variations

Chlorobenzoyl Position :

  • 3- or 4-Chloro substitutions influence electronic effects and steric hindrance, affecting COX binding. 4-Chloro derivatives (e.g., indomethacin) show higher COX affinity than 2- or 3-chloro analogs .

Ester vs. Carboxylic Acid :

  • Methyl esters (target compound) and other esters (e.g., farnesyl, 4-methoxyphenyl) act as prodrugs, improving solubility or absorption. Carboxylic acids (indomethacin) directly inhibit COX but have lower bioavailability .

Bulkier Esters :

  • Farnesyl or tert-butyl esters (e.g., carbaborane derivatives) enhance lipophilicity and tissue penetration, delaying hydrolysis to the active acid form .

Biological Activity

1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester (commonly referred to as compound C364395) is a synthetic indole derivative with potential therapeutic applications. Its unique structure, characterized by the presence of a chlorobenzoyl group and a methoxy group, suggests possible biological activity that warrants detailed investigation.

  • Molecular Formula : C20H18ClNO4
  • Molecular Weight : 371.81 g/mol
  • CAS Number : 1568-36-1
  • SMILES Notation : O=C(OC)CC1=C(C)N(C(C2=CC=CC(Cl)=C2)=O)C3=CC=C(OC)C=C31

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, influencing various cellular pathways. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of tubulin polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Anti-inflammatory properties : The compound has been linked to reduced TNF-alpha production in inflammatory models, indicating potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including C364395. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.33Induction of apoptosis via Bcl-2 downregulation
MCF-7 (Breast)3.67Cell cycle arrest at G2/M phase
HCT-116 (Colon)2.28Inhibition of VEGFR-2 signaling
PC-3 (Prostate)0.33Disruption of microtubule dynamics

These results indicate that C364395 exhibits significant antiproliferative activity across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In vivo studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines. For instance, it significantly reduced LPS-induced TNF-alpha release in murine models, showcasing its anti-inflammatory properties .

Case Studies

A notable case study involved the evaluation of C364395 in a murine model of rheumatoid arthritis. The compound was administered at varying doses over a period of two weeks:

  • Dosage : 10 mg/kg and 20 mg/kg
  • Outcome : Both dosages resulted in a significant reduction in joint swelling and inflammation markers compared to control groups.

This study underscores the therapeutic potential of C364395 for managing autoimmune conditions.

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (methyl groups), δ 3.7–3.9 ppm (methoxy), and δ 7.1–8.1 ppm (aromatic protons) confirm substituent positions .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O from acylation) .

Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Elemental Analysis : Carbon (51–76%) and hydrogen (7.01–7.05%) percentages align with theoretical values .

Q. What pharmacological targets or mechanisms are associated with this compound?

  • Primary Target : Cyclooxygenase (COX) enzymes, particularly COX-2. Analogs like indomethacin exhibit IC₅₀ values of 40 nM for COX-2 vs. >66 µM for COX-1, indicating selectivity .
  • Assays :
  • In vitro COX Inhibition : Recombinant enzyme assays using oxygen consumption or prostaglandin E₂ (PGE₂) ELISA .
  • Anti-inflammatory Models : Carrageenan-induced rat paw edema to evaluate in vivo efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution position, ester groups) influence COX-2 selectivity?

  • Key Findings :
  • 3-Chloro vs. 4-Chloro Isomers : The 3-chlorobenzoyl group (target compound) may alter steric interactions in the COX-2 active site compared to the 4-chloro derivative (indomethacin), potentially enhancing selectivity .
  • Ester Chain Impact : Longer esters (e.g., heptyl or farnesyl) improve lipophilicity and tissue penetration but may reduce aqueous solubility. Tert-butyl esters are intermediates for controlled hydrolysis .
    • Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs in COX-2 (PDB: 3LN1) vs. COX-1 (PDB: 3N8X) .

Q. What advanced analytical techniques resolve spectral contradictions in structural elucidation?

  • Case Study : Discrepancies in ¹³C NMR shifts for tert-butyl esters (δ 28–32 ppm) vs. methyl esters (δ 50–55 ppm) can arise from solvent effects or polymorphism. Solutions include:

2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity .

X-ray Crystallography : Resolve polymorphism issues (e.g., indomethacin’s white/yellow crystalline forms) .

Dynamic Light Scattering (DLS) : Assess aggregation states in solution .

Q. How can researchers address contradictory biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, enzyme sources) or compound purity.
  • Mitigation Strategies :

Standardized Protocols : Use commercially available COX-2 kits (e.g., Cayman Chemical) with internal controls.

Purity Validation : Cross-check via HPLC-MS and elemental analysis .

Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Q. What experimental design considerations are critical for evaluating this compound’s therapeutic potential?

  • In Vitro :
  • Dose-Response Curves : Test 0.1–100 µM ranges to establish IC₅₀/EC₅₀.
  • Cytotoxicity Screening : Use MTT assays on human fibroblasts to rule off-target effects .
    • In Vivo :
  • Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodents, monitoring plasma half-life and metabolite profiles (e.g., methyl ester hydrolysis) .
  • Toxicity : Histopathological examination of liver/kidney tissues after 14-day dosing .

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